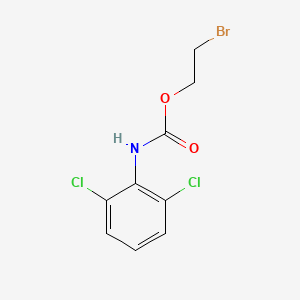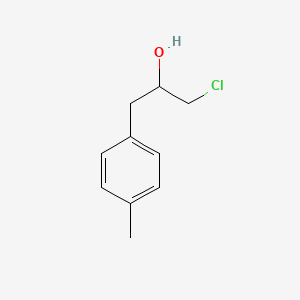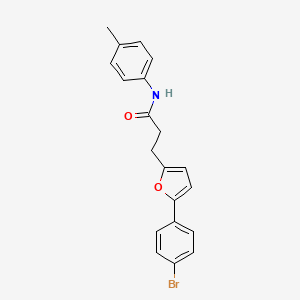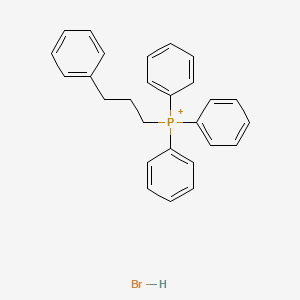![molecular formula C15H22O3 B11958169 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate CAS No. 5349-86-0](/img/structure/B11958169.png)
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical behavior and potential utility in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate typically involves the reaction of 4-(2-Methylbutan-2-yl)phenol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-70°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Phenoxy acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy compounds
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate
- Ethyl 2-[4-(2-methylbutan-2-yl)phenoxy]acetate
Uniqueness
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5349-86-0 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
2-[4-(2-methylbutan-2-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C15H22O3/c1-5-15(3,4)13-6-8-14(9-7-13)18-11-10-17-12(2)16/h6-9H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
ICMMKRCNCRTGKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)



